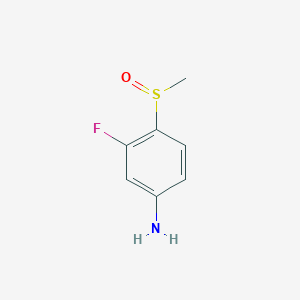

3-Fluoro-4-methanesulfinylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylsulfinylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNOS/c1-11(10)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRMITDYKJNEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-4-methanesulfinylaniline synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methanesulfinylaniline

Introduction

This compound is a fluorinated organosulfur compound of significant interest in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a fluorine atom and a chiral sulfoxide group onto an aniline scaffold imparts unique physicochemical properties, including altered metabolic stability, binding affinity, and lipophilicity. These features make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the synthesis of the key precursor and the critical subsequent selective oxidation. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the underlying chemical principles and practical methodologies.

Retrosynthetic Analysis: A Two-Stage Strategy

The synthesis of this compound is most logically approached via a two-stage strategy. The primary disconnection is at the sulfur-oxygen bond, identifying the sulfoxide functionality as the final installation. This retrosynthetic analysis points to 3-Fluoro-4-(methylthio)aniline as the immediate precursor. The synthesis is therefore segmented into two core parts:

-

Formation of the Precursor: The assembly of the 3-Fluoro-4-(methylthio)aniline backbone.

-

Selective Oxidation: The controlled oxidation of the thioether (sulfide) to the desired sulfoxide.

This approach allows for the modular optimization of each stage, addressing the distinct chemical challenges associated with forming the C-S bond and then selectively oxidizing the sulfur atom.

Caption: Retrosynthetic approach for this compound.

Part 1: Synthesis of the Precursor, 3-Fluoro-4-(methylthio)aniline

The synthesis of the thioether precursor is a critical first step. The most common and industrially scalable routes begin with readily available halogenated anilines or nitrobenzenes. A representative and effective pathway starts from 4-Chloro-2-fluoroaniline.

Pathway 1: From 4-Chloro-2-fluoroaniline

This pathway involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the methylthio group, displacing the chlorine atom. The fluorine atom at the 2-position and the amino group at the 1-position activate the chlorine at the 4-position for nucleophilic attack.

Mechanism and Rationale: The reaction proceeds by the addition of a methylthiolate nucleophile (e.g., from sodium thiomethoxide) to the electron-deficient aromatic ring. The electron-withdrawing nature of the fluorine atom and the resonance effect of the amino group stabilize the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group.

A documented procedure for a similar transformation suggests that this reaction can be carried out with high efficiency.[1] The synthesis of the starting material, 4-Chloro-2-fluoroaniline, is well-established and can be achieved through the reduction of 4-Chloro-2-fluoronitrobenzene using reagents like iron powder in acidic media.[2]

Caption: Synthesis pathway for the precursor 3-Fluoro-4-(methylthio)aniline.

Experimental Protocol: Synthesis of 3-Fluoro-4-(methylthio)aniline

This protocol is adapted from established procedures for analogous compounds.[1][2]

Step 1: Reduction of 4-Chloro-2-fluoronitrobenzene

-

To a stirred suspension of iron powder (3 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-85 °C).

-

Add a solution of 4-Chloro-2-fluoronitrobenzene (1 equivalent) in ethanol dropwise over 1-2 hours.

-

Maintain the reflux for an additional 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Chloro-2-fluoroaniline, which can often be used in the next step without further purification.

Step 2: Thiolation of 4-Chloro-2-fluoroaniline

-

In a reaction vessel under an inert nitrogen atmosphere, dissolve 4-Chloro-2-fluoroaniline (1 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.

-

Add sodium thiomethoxide (NaSCH₃, typically 1.2-1.5 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to 80-120 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-Fluoro-4-(methylthio)aniline. A yield of 83% has been reported for this transformation.[1]

Part 2: Selective Oxidation to this compound

The oxidation of the sulfide to a sulfoxide is the final and most delicate step. The primary challenge is to prevent over-oxidation to the corresponding sulfone, which is a common side reaction.[3][4] A variety of reagents have been developed for this selective transformation, ranging from classic peroxide-based systems to modern metal-catalyzed methods.

Comparative Analysis of Oxidation Methods

The choice of oxidant is critical and depends on factors such as substrate tolerance, desired selectivity, cost, and environmental impact ("greenness").

| Oxidant System | Catalyst | Solvent | Temperature | Selectivity (Sulfoxide:Sulfone) | Key Advantages & Disadvantages |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid [4] | None (Acid-promoted) | Acetic Acid | Room Temp. | High | Pro: Green, inexpensive, simple procedure. Con: May require careful control of stoichiometry. |

| Periodic Acid (H₅IO₆) / FeCl₃ [5] | FeCl₃ (catalytic) | Acetonitrile | Room Temp. | Excellent | Pro: Very fast (often <5 min), high yielding. Con: Requires a metal catalyst, potential for waste. |

| m-CPBA | None | Dichloromethane | 0 °C to RT | Good to High | Pro: Widely used, reliable. Con: Potentially explosive, cost. |

| Sodium Periodate (NaIO₄) | None | Methanol/Water | 0 °C to RT | High | Pro: Good selectivity, mild conditions. Con: Heterogeneous reaction, may be slow. |

Mechanism and Causality: The Case for H₂O₂ in Acetic Acid

The oxidation using hydrogen peroxide in glacial acetic acid is an excellent choice for its simplicity, high selectivity, and environmental credentials.[4]

Mechanism: In this system, hydrogen peroxide is activated by the acidic medium, likely forming peracetic acid in situ. The sulfide's lone pair of electrons performs a nucleophilic attack on the electrophilic oxygen atom of the activated peroxide. This concerted or stepwise process transfers an oxygen atom to the sulfur, forming the sulfoxide. The reaction is highly selective because the resulting sulfoxide is less nucleophilic than the starting sulfide due to the electron-withdrawing nature of the newly added oxygen atom. This deactivation slows down the second oxidation step to the sulfone, allowing the reaction to be stopped at the sulfoxide stage with careful control of conditions (temperature and H₂O₂ stoichiometry).

Sources

- 1. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3 [organic-chemistry.org]

An In-depth Technical Guide to 3-Fluoro-4-methanesulfinylaniline (CAS Number 1354961-97-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 3-Fluoro-4-methanesulfinylaniline (CAS 1354961-97-9) is not extensively available in the public domain. This guide has been developed by leveraging established chemical principles and extrapolating data from structurally analogous compounds to provide a predictive and advisory resource for researchers. All proposed protocols and safety measures should be rigorously evaluated and adapted in a laboratory setting.

Introduction: A Novel Building Block in Chemical Synthesis

This compound is a unique trifunctional aromatic compound featuring a fluorine atom, an aniline moiety, and a methanesulfinyl group. This combination of functional groups makes it a potentially valuable, yet under-explored, building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and sulfinyl groups can significantly influence the chemical properties of the aniline ring, offering novel avenues for molecular design and synthesis. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic approach, expected reactivity, and critical safety protocols, drawing insights from closely related fluorinated anilines.

Predicted Physicochemical Properties

While experimental data is scarce, the following properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| CAS Number | 1354961-97-9 | Publicly listed |

| Molecular Formula | C₇H₈FNOS | Calculated from structure |

| Molecular Weight | 189.21 g/mol | Calculated from structure |

| Appearance | Likely a solid at room temperature | Based on similar substituted anilines |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | General solubility of functionalized anilines |

| Purity | >98% (typical for research chemicals) | Standard for synthetic intermediates |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized from commercially available starting materials. The following multi-step synthesis is proposed, with each step being a well-established transformation in organic chemistry.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Bromination of 1-Fluoro-2-nitrobenzene:

-

Rationale: Introduction of a bromine atom at the para position to the fluorine is a common electrophilic aromatic substitution. The nitro group directs the substitution to the meta position relative to itself, which is para to the fluorine.

-

Protocol: To a solution of 1-fluoro-2-nitrobenzene in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0-5 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). Quench the reaction by pouring it onto ice and extract the product with a suitable organic solvent.

-

-

Nucleophilic Aromatic Substitution with Sodium Thiomethoxide:

-

Rationale: The bromine atom can be displaced by a sulfur nucleophile in an SNAr reaction.

-

Protocol: Dissolve 4-bromo-1-fluoro-2-nitrobenzene in a polar aprotic solvent like DMF or DMSO. Add sodium thiomethoxide and heat the reaction mixture. The progress of the reaction can be monitored by TLC. After completion, perform an aqueous workup to isolate the crude 1-fluoro-4-(methylthio)-2-nitrobenzene.

-

-

Selective Oxidation to the Sulfoxide:

-

Rationale: The sulfide can be selectively oxidized to a sulfoxide using one equivalent of a mild oxidizing agent. Over-oxidation to the sulfone should be avoided by controlling the stoichiometry and temperature.

-

Protocol: Dissolve the sulfide in a chlorinated solvent such as dichloromethane. Cool the solution to 0 °C and add one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise. Stir at low temperature until the starting material is consumed. Wash the reaction mixture with a sodium bicarbonate solution to remove the acidic byproduct.

-

-

Reduction of the Nitro Group:

-

Rationale: The final step is the reduction of the nitro group to an amine. Standard reduction methods are applicable here.

-

Protocol: A common method is the use of iron powder in the presence of an acid like hydrochloric acid in an ethanol/water mixture. Alternatively, catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed for a cleaner reaction. After the reduction is complete, neutralize the reaction mixture and extract the final product, this compound.

-

Expected Reactivity and Potential Applications

The presence of three distinct functional groups dictates the reactivity of this molecule:

-

Aniline Moiety: The primary amine can undergo a variety of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and coupling reactions to form amides, sulfonamides, and other derivatives. The basicity of the aniline will be reduced by the electron-withdrawing effects of the fluorine and methanesulfinyl groups.

-

Fluorine Atom: The fluorine atom can influence the acidity of the N-H protons and the regioselectivity of further electrophilic aromatic substitutions.

-

Methanesulfinyl Group: This group can potentially be further oxidized to the corresponding sulfone or be involved in Pummerer-type rearrangements under specific conditions.

Given the utility of other fluorinated anilines, this compound could serve as a key intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): Many modern drugs incorporate fluoroaniline scaffolds. This compound could be a precursor for novel kinase inhibitors, anti-inflammatory agents, or central nervous system drugs.[1]

-

Agrochemicals: Fluorinated compounds are prevalent in herbicides and fungicides due to their enhanced metabolic stability and biological activity.[1]

-

Specialty Polymers and Dyes: The unique electronic properties conferred by the substituents could be exploited in the development of advanced materials with specific optical or thermal properties.[1]

Standard Characterization Workflow

For a novel compound like this compound, a thorough spectroscopic characterization is essential for structure confirmation.

Caption: Standard workflow for the spectroscopic characterization of a novel compound.

-

¹H NMR: Expect characteristic aromatic proton signals with splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methyl protons of the sulfinyl group should appear as a singlet.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with their chemical shifts influenced by the substituents. Carbon-fluorine coupling will be observable.

-

¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, providing confirmation of the fluorine's presence.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: Expect characteristic N-H stretching frequencies for the primary amine, as well as S=O stretching for the sulfinyl group and C-F stretching bands.

Critical Safety and Handling Protocols

Based on the safety data for analogous fluoroaniline compounds, this compound should be handled with extreme caution as it is likely to be toxic and irritating.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Use appropriate tools to handle the solid material to avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

This compound represents an intriguing, albeit underexplored, chemical entity with significant potential as a building block in various fields of chemical synthesis. While direct experimental data is limited, this guide provides a solid foundation for researchers to approach its synthesis, characterization, and handling in a safe and scientifically rigorous manner. The unique interplay of its functional groups warrants further investigation to unlock its full potential in the development of novel molecules and materials.

References

- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

PubChem. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-4-methylaniline: Molecular Structure, Properties, and Applications

A Note on the Topic: This technical guide focuses on the molecular structure and properties of 3-Fluoro-4-methylaniline. Initial searches for "3-Fluoro-4-methanesulfinylaniline" did not yield sufficient data for a comprehensive guide, suggesting a potential misnomer. Given the structural similarities and the extensive available research, this guide will detail the closely related and industrially significant compound, 3-Fluoro-4-methylaniline.

Introduction

3-Fluoro-4-methylaniline, also known as 4-amino-2-fluorotoluene or 3-fluoro-p-toluidine, is a versatile fluorinated aromatic amine.[1][2] Its unique molecular architecture, featuring a fluorine atom and a methyl group on an aniline core, imparts distinct physicochemical properties that make it a valuable building block in various chemical syntheses.[3][4] This compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[3] The presence of the fluorine atom, in particular, enhances its reactivity and can improve the bioavailability and metabolic profiles of derivative drug candidates.[4] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, applications, and safety considerations of 3-Fluoro-4-methylaniline for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Fluoro-4-methylaniline consists of a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and an amino group at the 1-position. This arrangement leads to a specific electronic and steric environment that dictates its reactivity and interactions.

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | 3-Fluoro-4-methylaniline[1] |

| Synonyms | 4-Amino-2-fluorotoluene, 3-Fluoro-p-toluidine[1][2] |

| CAS Number | 452-77-7[1] |

| Molecular Formula | C₇H₈FN[5] |

| Molecular Weight | 125.14 g/mol [1] |

| Appearance | Colorless to light yellow or brown solid/powder[3][6] |

| Melting Point | 30-35 °C[3][6] |

| Boiling Point | 93 °C at 12 mmHg[3] |

| Density | 1.093 g/cm³[6] |

| Refractive Index | 1.5385-1.5405[6] |

Structural Visualization:

Caption: 2D structure of 3-Fluoro-4-methylaniline.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Fluoro-4-methylaniline.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Data is available for 3-Fluoro-4-methylaniline, typically run in CCl₄.[7]

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule.[1]

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present, such as the N-H stretches of the amine and C-F stretch.[1]

-

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Synthesis and Reactivity

Synthesis Protocol

A common method for the synthesis of 3-Fluoro-4-methylaniline is the reduction of the corresponding nitro compound, 2-fluoro-4-nitrotoluene.[8]

General Procedure:

-

To a reaction vial, add 2-fluoro-4-nitrotoluene (0.60 mmol), freshly distilled toluene (0.6 mL), indium triiodide (InI₃, 0.030 mmol), and 1,1,3,3-tetramethyldisiloxane (TMDS, 1.80 mmol).[8]

-

Seal the vial with a PTFE septum and stir the mixture at 60 °C.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Upon completion, add 5 mL of aqueous sodium bicarbonate (NaHCO₃) to the mixture.[8]

-

Extract the product with ethyl acetate (3 x 6 mL).[8]

-

Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by silica gel column chromatography (eluent: n-hexane-ethyl acetate) to yield 3-Fluoro-4-methylaniline.[8]

Sources

- 1. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-methylaniline | 452-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. scbt.com [scbt.com]

- 6. 3-Fluoro-4-methylaniline - - 452-77-7 - Taizhou Jinci Technology Co., Ltd. [jincitech.com]

- 7. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Fluoro-4-methylaniline | 452-77-7 [chemicalbook.com]

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 3-Fluoro-4-methanesulfinylaniline

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound, 3-Fluoro-4-methanesulfinylaniline. As of the date of this publication, experimental spectral data for this specific molecule is not available in the public domain. Therefore, this document leverages established principles of spectroscopy and comparative data from structurally similar molecules to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. This predictive analysis is designed to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, offering a robust framework for the identification and characterization of this compound.

Introduction and Rationale

This compound is a unique aromatic compound featuring an aniline moiety, a fluorine substituent, and a methanesulfinyl group. The strategic placement of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and sulfinyl groups, combined with the electron-donating amino group, creates a distinct electronic environment within the benzene ring, which is expected to impart specific and potentially useful properties.

Given the absence of empirical data, this guide employs a predictive approach grounded in the well-understood spectral behaviors of analogous compounds, including 3-fluoro-4-methylaniline, 3-fluoro-4-morpholinoaniline, and various sulfinyl-containing aromatic systems. By dissecting the expected contributions of each functional group to the overall spectra, we can construct a reliable spectral forecast.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on aromatic chemical shifts and spin-spin coupling constants.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is anticipated to exhibit a complex splitting pattern due to the interplay of proton-proton and proton-fluorine couplings. The methanesulfinyl group, being chiral at the sulfur atom, will introduce diastereotopicity if the molecule is in a chiral environment, but for a standard achiral solvent, we predict a singlet for the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment | Rationale |

| ~7.4 - 7.6 | Doublet of doublets | JH-H ≈ 8-9, JH-F ≈ 5-6 | H-5 | This proton is ortho to the electron-withdrawing sulfinyl group and meta to the amino group, leading to a downfield shift. It will be split by H-6 and the fluorine at C-3. |

| ~6.8 - 7.0 | Doublet | JH-H ≈ 8-9 | H-6 | This proton is ortho to the amino group and meta to the sulfinyl group, resulting in an upfield shift. It will be split by H-5. |

| ~6.5 - 6.7 | Doublet of doublets | JH-F ≈ 10-12, JH-H ≈ 2-3 | H-2 | This proton is ortho to both the fluorine and the amino group, leading to a significant upfield shift and a large coupling constant with the fluorine. It will also show a smaller meta coupling to H-6. |

| ~4.0 - 4.5 | Broad Singlet | - | -NH₂ | The chemical shift of the amino protons can vary depending on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange. |

| ~2.7 - 2.9 | Singlet | - | -S(O)CH₃ | The methyl protons of the methanesulfinyl group are expected to appear as a singlet in this region. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by distinct signals for the aromatic carbons, with their chemical shifts and multiplicities influenced by the attached substituents and coupling to the fluorine atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~158 - 162 | Doublet | C-3 | The carbon directly attached to fluorine will exhibit a large one-bond C-F coupling constant (¹JC-F ≈ 240-250 Hz) and a significant downfield shift. |

| ~145 - 148 | Singlet | C-4 | This carbon is attached to the sulfinyl group and will be shifted downfield. |

| ~140 - 143 | Doublet | C-1 | The carbon bearing the amino group will show a smaller two-bond C-F coupling (²JC-F ≈ 15-20 Hz). |

| ~120 - 125 | Doublet | C-5 | This carbon will exhibit a three-bond C-F coupling (³JC-F ≈ 5-10 Hz). |

| ~115 - 118 | Singlet | C-6 | This carbon is ortho to the amino group and is expected to be shielded. |

| ~105 - 108 | Doublet | C-2 | This carbon, ortho to both the fluorine and amino groups, will be significantly shielded and show a two-bond C-F coupling (²JC-F ≈ 20-25 Hz). |

| ~45 - 50 | Singlet | -S(O)CH₃ | The methyl carbon of the methanesulfinyl group is expected in this region. |

NMR Experimental Protocol

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation delay: 2-5 seconds.

Structural Visualization and NMR Correlations

Caption: Molecular structure of this compound.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=C, S=O, and C-F bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale |

| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) | Medium to Strong | Primary amines typically show two distinct bands in this region. |

| 3100 - 3000 | C-H stretching | Aromatic C-H | Medium to Weak | Characteristic of C-H bonds on a benzene ring. |

| 2980 - 2900 | C-H stretching | Methyl C-H | Weak | From the methyl group of the methanesulfinyl moiety. |

| 1620 - 1580 | N-H scissoring | Primary Amine (-NH₂) | Medium | A characteristic bending vibration for primary amines. |

| 1580 - 1450 | C=C stretching | Aromatic Ring | Medium to Strong | Multiple bands are expected due to the substituted benzene ring. |

| 1250 - 1100 | C-N stretching | Aryl-Amine | Medium | The stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| 1090 - 1040 | S=O stretching | Sulfoxide | Strong | This is a very characteristic and strong absorption for sulfoxides. |

| 1250 - 1000 | C-F stretching | Aryl-Fluoride | Strong | The C-F stretch is typically a strong band in the fingerprint region. |

IR Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact. Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation, while a softer ionization technique like Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion.

Molecular Formula: C₇H₈FNOS Molecular Weight: 173.21 g/mol

Predicted Fragmentation Pattern (EI-MS)

| m/z | Proposed Fragment | Rationale |

| 173 | [M]⁺ | The molecular ion peak. |

| 158 | [M - CH₃]⁺ | Loss of the methyl group from the sulfinyl moiety. |

| 110 | [M - S(O)CH₃]⁺ | Cleavage of the C-S bond, representing the 3-fluoroaniline radical cation. |

| 95 | [C₆H₄F]⁺ | Loss of the amino and sulfinyl groups. |

| 83 | [C₅H₄F]⁺ | Further fragmentation of the fluorophenyl cation. |

High-Resolution Mass Spectrometry (HRMS)

HRMS would be crucial for confirming the elemental composition. Predicted [M+H]⁺ (for ESI): 174.0434 (calculated for C₇H₉FNOS⁺)

MS Experimental Protocol

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an EI or ESI source. Sample Introduction:

-

EI: Direct insertion probe for solids or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or Liquid Chromatography (LC). Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, tandem MS (MS/MS) can be performed on the molecular ion or a prominent fragment ion to observe its daughter ions.

Fragmentation Pathway Visualization

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide presents a scientifically grounded prediction of the NMR, IR, and MS spectral data for this compound. These predictions are based on the fundamental principles of spectroscopy and comparative analysis with structurally related molecules. While this document serves as a valuable predictive resource, it is imperative that these predictions are validated against experimental data once the compound is synthesized and characterized. The provided protocols offer standard methodologies for obtaining the necessary experimental spectra.

References

-

PubChem. 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

solubility of 3-Fluoro-4-methanesulfinylaniline in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-methanesulfinylaniline in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and process chemistry, influencing everything from reaction kinetics to final formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Due to the limited availability of public data on this specific molecule, this document focuses on a foundational approach, combining theoretical principles with predictive analysis and a robust experimental protocol for quantitative determination. We will deconstruct the molecule's structural features to predict its behavior in various organic solvents and provide a detailed, field-proven methodology for researchers to generate precise solubility data in their own laboratory settings.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine featuring a unique combination of functional groups: a polar aniline core, an electronegative fluorine atom, and a highly polar sulfoxide group. While specific applications are not widely documented, its structure suggests significant potential as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals. The sulfoxide moiety, in particular, is a common feature in various APIs, valued for its ability to modulate physicochemical properties.

A thorough understanding of the solubility of this compound is paramount for:

-

Process Optimization: Selecting appropriate solvents for synthesis, avoiding precipitation, and ensuring reaction homogeneity.

-

Purification Strategy: Designing effective crystallization and chromatographic purification methods.

-

Formulation Development: Creating stable and bioavailable drug products.

This guide serves as a practical resource for researchers, enabling them to anticipate and experimentally verify the solubility of this compound across a spectrum of common organic solvents.

Physicochemical Profile and Intermolecular Forces

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.

The key structural features of this compound are:

-

Aniline Ring (-C₆H₃-NH₂): The aromatic ring is nonpolar, while the amino group (-NH₂) is polar and can act as both a hydrogen bond donor and acceptor.

-

Fluorine Atom (-F): A highly electronegative atom that creates a strong dipole (C-F), increasing the overall polarity of the molecule.

-

Methanesulfinyl Group (-S(O)CH₃): This sulfoxide group is the dominant feature influencing polarity. The S=O bond is highly polarized, making the oxygen atom a strong hydrogen bond acceptor.

These features give rise to the following intermolecular forces, which dictate solvent compatibility:

-

Hydrogen Bonding: The primary amine (-NH₂) can donate hydrogen bonds, while the sulfoxide oxygen is a powerful hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.

-

Dipole-Dipole Interactions: The strong dipoles from the C-F and, most significantly, the S=O bonds will lead to strong interactions with other polar molecules.

-

London Dispersion Forces: These weak forces are associated with the nonpolar aromatic ring and methyl group and will be the primary mode of interaction with nonpolar solvents.

// Nodes substance [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; h_bond [label="Hydrogen Bonding\n(-NH₂, S=O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dipole [label="Dipole-Dipole\n(C-F, S=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; london [label="London Dispersion\n(Aromatic Ring, -CH₃)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges substance -> h_bond [label="Dominant", len=1.5]; substance -> dipole [label="Strong", len=1.5]; substance -> london [label="Weak", len=1.5]; } dot Caption: Key intermolecular forces of this compound.

Predicted Solubility Profile

Based on the analysis of intermolecular forces, we can predict the qualitative solubility of this compound in common classes of organic solvents. It is critical to recognize that these are expert predictions; experimental verification is essential and is detailed in Section 4.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the amine and sulfoxide groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Very High | DMSO and DMF are highly polar and can accept hydrogen bonds, making them excellent solvents for this polar molecule. Acetonitrile will also be a good solvent due to strong dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is a polar ether and should offer moderate solubility. Diethyl ether is significantly less polar and will likely be a poorer solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar. While some dipole-dipole interactions are possible, they lack hydrogen bonding capability, limiting solubility. |

| Aromatic | Toluene, Benzene | Low | The primary interactions would be weak London dispersion forces with the aniline ring, which are insufficient to overcome the strong solute-solute interactions of the polar functional groups. |

| Non-Polar | Hexane, Heptane | Very Low | A significant mismatch in polarity and intermolecular forces will result in negligible solubility. |

Experimental Protocol for Quantitative Solubility Determination

To establish definitive solubility data, an experimental approach is required. The isothermal shake-flask method is a gold-standard, reliable technique for determining the solubility of a solid in a liquid.

Principle

An excess amount of the solid solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, creating a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity ≥98%)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Step-by-Step Methodology

-

Preparation of Stock Standard (for HPLC Calibration):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol) in a 100 mL volumetric flask.

-

This creates a stock solution of approximately 100 µg/mL. Record the exact concentration.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

-

-

Sample Preparation (Shake-Flask):

-

For each solvent to be tested, add an excess amount of this compound (e.g., 20-50 mg) to a pre-weighed glass vial. The key is to ensure solid remains undissolved at equilibrium.

-

Add a known volume of the solvent (e.g., 2-5 mL).

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-point study (e.g., testing at 12, 24, 48, and 72 hours) is recommended to confirm the time to equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).

-

-

Sample Analysis (HPLC):

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any remaining microscopic particles.

-

Perform a precise dilution of the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be accurately recorded.

-

Analyze the calibration standards and the diluted samples by HPLC. A typical starting method would be:

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with ~254 nm.

-

Injection Volume: 10 µL.

-

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; add_solid [label="Add Excess Solid to\nSolvent in Vial", fillcolor="#FBBC05", fontcolor="#202124"]; equilibrate [label="Equilibrate at Constant Temp\n(e.g., 24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge for\nPhase Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter [label="Filter Supernatant\n(0.22 µm Syringe Filter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dilute [label="Accurately Dilute\nFiltered Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="Analyze via HPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate Solubility from\nCalibration Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> add_solid; add_solid -> equilibrate; equilibrate -> centrifuge; centrifuge -> filter; filter -> dilute; dilute -> hplc; hplc -> calculate; calculate -> end; } dot Caption: Experimental workflow for solubility determination.

Calculation

-

Generate a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standards. Determine the linear regression equation (y = mx + c) and the correlation coefficient (R² > 0.995).

-

Use the peak area of the diluted sample to calculate its concentration from the regression equation.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Conclusion

While direct, published solubility data for this compound is scarce, a robust scientific prediction can be made based on its molecular structure. The presence of a highly polar sulfoxide group and a hydrogen-bonding aniline moiety suggests high solubility in polar protic and aprotic solvents, with limited solubility in non-polar media. This guide provides not only a strong theoretical framework for understanding these properties but also a detailed, actionable experimental protocol. By employing the isothermal shake-flask method coupled with HPLC analysis, researchers in process development and formulation can generate the precise, reliable solubility data essential for advancing their scientific objectives.

References

To ensure the integrity and applicability of the methodologies described, this guide was developed by synthesizing foundational chemical principles with established analytical techniques. While direct literature on the target compound is unavailable, the following resources provide authoritative grounding for the experimental and theoretical approaches discussed.

-

PubChem - National Institutes of Health. 3-Fluoro-4-methylaniline. Available at: [Link]

-

PubMed Central. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Available at: [Link]

-

Royal Society of Chemistry. Sample Preparation Methods for the Analysis of Biogenic Amines. Available at: [Link]

-

University of Helsinki - Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

A Comprehensive Technical Guide to the Stability and Storage of 3-Fluoro-4-methanesulfinylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methanesulfinylaniline is a unique trifunctional aromatic compound of significant interest in pharmaceutical synthesis and drug development. Its distinct chemical architecture, featuring a fluoro group, an aniline moiety, and a chiral methanesulfinyl group, presents both opportunities for novel molecular design and challenges in its handling and storage. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Drawing upon extensive data from structurally analogous compounds and fundamental principles of organic chemistry, this document offers field-proven insights into its handling, potential degradation pathways, and experimental protocols for stability assessment. Our objective is to equip researchers and drug development professionals with the critical knowledge required to ensure the integrity and reliability of this valuable synthetic intermediate.

Introduction: The Significance of this compound in Modern Drug Discovery

The strategic incorporation of fluorine and sulfur-containing functional groups has become a cornerstone of modern medicinal chemistry. Fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the methanesulfinyl group, a chiral sulfoxide, introduces a key stereocenter and can modulate the electronic and steric properties of a compound. This compound serves as a vital building block in the synthesis of complex pharmaceutical agents, particularly in the development of novel therapeutics.[1][2] Its aniline functionality provides a reactive handle for a variety of chemical transformations, making it a versatile intermediate in the construction of diverse molecular scaffolds.[3]

Given its trifunctional nature, understanding the stability profile of this compound is paramount to its effective utilization. This guide will delve into the intrinsic chemical liabilities of the molecule and provide a framework for its proper management in a laboratory and manufacturing setting.

Physicochemical Properties: An Inferred Profile

| Property | Inferred Value/Characteristic | Rationale and Supporting Data |

| Molecular Formula | C₇H₈FNOS | Based on the chemical structure. |

| Molecular Weight | 173.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid, ranging from off-white to yellow or brown. | Analogy with 3-Fluoro-4-methylaniline, which is a light yellow to brown powder or lump.[1] |

| Melting Point | Expected to be a low to moderate melting solid. | 3-Fluoro-4-methylaniline has a melting point of 35 °C.[1] The larger methanesulfinyl group may lead to a higher melting point. |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Common for small organic molecules of this type. |

| pKa | The aniline nitrogen will be basic, with a pKa likely lower than aniline itself due to the electron-withdrawing effects of the fluorine and methanesulfinyl groups. | The fluorine atom is known to decrease the basicity of anilines. |

Core Directive: Understanding the Stability of this compound

The stability of this compound is governed by the interplay of its three key functional groups: the aniline, the fluoro substituent, and the methanesulfinyl moiety.

The Aniline Core: Susceptibility to Oxidation

Anilines are notoriously susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. The primary routes of degradation for the aniline portion of the molecule include:

-

Atmospheric Oxidation: Exposure to air, particularly in the presence of light, can initiate radical-mediated oxidation processes.

-

Oxidative Coupling: Aniline moieties can undergo oxidative coupling to form dimeric and polymeric impurities.

The presence of the electron-withdrawing fluorine and methanesulfinyl groups may slightly decrease the electron density of the aromatic ring, potentially offering some protection against electrophilic attack but not necessarily preventing oxidation of the amino group itself.

The Methanesulfinyl Group: A Chiral Center Prone to Oxidation and Reduction

The methanesulfinyl (sulfoxide) group is a critical determinant of the compound's stability. Key considerations include:

-

Over-oxidation: Sulfoxides can be readily oxidized to the corresponding sulfone.[4] This is a common and often irreversible degradation pathway, particularly in the presence of strong oxidizing agents. Even atmospheric oxygen, over prolonged periods, can contribute to this process.

-

Reduction: Conversely, the sulfoxide can be reduced back to the corresponding sulfide.[4] This may occur in the presence of reducing agents or certain metal catalysts.

-

Thermal Racemization: While sulfoxides are generally optically stable at room temperature, the energy barrier for racemization can be overcome at elevated temperatures.[4] For researchers working with a specific enantiomer, this is a critical consideration.

The Fluoro Substituent: A Stabilizing Influence

The carbon-fluorine bond is exceptionally strong and generally considered to be metabolically and chemically stable. The primary influence of the fluorine atom on the stability of this compound is electronic, modulating the reactivity of the adjacent functional groups.

Potential Degradation Pathways

Based on the chemical liabilities of the functional groups, a potential degradation pathway for this compound can be proposed. The primary degradation products are likely to be the corresponding sulfone (from over-oxidation) and various colored impurities arising from aniline oxidation.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Refrigeration slows down the rates of both oxidation and potential racemization. For long-term storage, -20 °C is advisable. |

| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby reducing the rate of aniline and sulfoxide oxidation. |

| Light | Store in an amber vial or in the dark. | Protects the compound from light-induced degradation, which can accelerate the oxidation of the aniline moiety. |

| Moisture | Store in a tightly sealed container with a desiccant. | Prevents hydrolysis and potential moisture-catalyzed degradation. |

| Container | Amber glass vial with a tight-fitting, inert cap. | Provides protection from light and ensures a good seal against the atmosphere. |

Handling:

-

Inert Atmosphere Handling: For weighing and dispensing, it is highly recommended to use a glove box or glove bag under an inert atmosphere.

-

Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Experimental Protocol: Accelerated Stability Study

To experimentally validate the stability of this compound, an accelerated stability study can be performed.

Objective: To assess the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

HPLC system with a UV detector

-

Temperature and humidity-controlled stability chambers

-

Amber and clear glass vials

Methodology:

-

Initial Characterization:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., DMSO).

-

Analyze the initial purity by HPLC, establishing a reference chromatogram and peak area.

-

Obtain other initial characterization data (e.g., appearance, melting point).

-

-

Sample Preparation for Stress Conditions:

-

Aliquot accurately weighed samples of the compound into both amber and clear glass vials.

-

Prepare multiple sets of samples for each condition.

-

-

Stress Conditions:

-

Elevated Temperature: Place samples in stability chambers at 40 °C and 60 °C.

-

High Humidity: Place samples in a stability chamber at 25 °C with 75% relative humidity.

-

Light Exposure: Place samples in a photostability chamber.

-

Control: Store one set of samples under the recommended storage conditions (2-8 °C, dark, inert atmosphere).

-

-

Time Points for Analysis:

-

Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

-

Analysis:

-

At each time point, dissolve a sample from each condition in the analysis solvent.

-

Analyze by HPLC and compare the chromatograms to the initial reference.

-

Quantify the percentage of the parent compound remaining and identify any major degradation products.

-

Data Interpretation:

By comparing the degradation profiles under different stress conditions, a comprehensive understanding of the compound's stability can be achieved. This data can be used to establish appropriate re-test dates and confirm the recommended storage conditions.

Caption: Experimental workflow for an accelerated stability study.

Conclusion

While direct stability data for this compound is limited, a thorough analysis of its constituent functional groups provides a robust framework for its proper handling and storage. The primary stability concerns are the oxidation of the aniline and methanesulfinyl moieties. By adhering to the recommended storage conditions of refrigeration, inert atmosphere, and protection from light and moisture, the integrity of this valuable synthetic intermediate can be preserved. The implementation of a well-designed stability testing program is crucial for any research or development activities involving this compound, ensuring the reliability and reproducibility of experimental outcomes.

References

-

PubChem. 3-Fluoro-4-methylaniline. [Link]

-

Wikipedia. Sulfoxide. [Link]

- Google Patents. Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Frontiers in Chemistry. Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. [Link]

-

PubMed. The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

-

MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

Sources

retrosynthetic analysis of 3-Fluoro-4-methanesulfinylaniline

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-Fluoro-4-methanesulfinylaniline

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aniline derivative incorporating three key functional groups: a fluorine atom, an amino group, and a methanesulfinyl (sulfoxide) moiety. The unique electronic properties imparted by these substituents make this molecule and its analogues valuable scaffolds in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the chiral sulfoxide group can introduce specific stereochemical interactions and influence solubility.[1][2] This guide provides a comprehensive , elucidating a logical and efficient synthetic strategy grounded in established chemical principles. We will explore the rationale behind strategic bond disconnections, detail key chemical transformations with mechanistic insights, and provide actionable experimental protocols for researchers in drug development and organic synthesis.

Core Retrosynthetic Strategy

A successful retrosynthesis hinges on identifying strategic disconnections that lead to readily available or easily synthesizable starting materials. For this compound, the complexity lies in the precise arrangement of the three functional groups and the chemical sensitivity of the sulfoxide.

Primary Disconnections

The most logical retrosynthetic approach involves a sequential disconnection strategy that addresses the most sensitive functional group first.

-

C-S (Oxidation): The methanesulfinyl group is susceptible to both over-oxidation (to the sulfone) and reduction. Therefore, its introduction via selective oxidation of the corresponding sulfide in the final step is the most prudent strategy. This simplifies the preceding synthetic steps by utilizing a more robust thioether intermediate.

-

C-F (Electrophilic Fluorination): Introducing the fluorine atom onto the aromatic ring is a critical step. Given the powerful ortho-, para- directing nature of the amino group (or a protected precursor), an electrophilic fluorination of a 4-methylthioaniline derivative is a highly effective approach.

-

C-N (Functional Group Interconversion): The aniline moiety is commonly and reliably synthesized by the reduction of a nitro group. This is a high-yielding and well-established transformation that is compatible with many other functional groups.

-

C-S (Nucleophilic Aromatic Substitution): The precursor, 4-(methylthio)nitrobenzene, can be readily assembled via nucleophilic aromatic substitution (SNAr) on an inexpensive, commercially available starting material like 4-chloronitrobenzene.

This multi-step disconnection leads to a logical and practical forward synthesis plan.

Caption: Primary retrosynthetic pathway for this compound.

Proposed Forward Synthesis: A Step-by-Step Elucidation

The retrosynthetic analysis outlined above translates into a robust four-step forward synthesis. This pathway is designed for efficiency, high yields, and operational simplicity, starting from the commercially available 4-chloronitrobenzene.

Caption: Proposed four-step forward synthesis pathway.

Step 1: Synthesis of 4-(Methylthio)nitrobenzene

-

Transformation: Nucleophilic Aromatic Substitution (SNAr).

-

Rationale: The synthesis begins with the displacement of the chloride from 4-chloronitrobenzene using sodium thiomethoxide. The nitro group is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack, particularly at the para position.[3][4] This reaction is typically high-yielding and proceeds under mild conditions.

-

Mechanism: The reaction follows a classic SNAr mechanism, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The strong electron-withdrawing nitro group stabilizes the negative charge, facilitating the departure of the chloride leaving group.

Step 2: Synthesis of 4-(Methylthio)aniline

-

Transformation: Nitro Group Reduction.

-

Rationale: The nitro group is reduced to a primary amine. While various methods exist (e.g., catalytic hydrogenation with H₂/Pd-C, Sn/HCl), using iron powder in the presence of a mild acid like ammonium chloride is an economical, effective, and scalable method that avoids the high pressures associated with catalytic hydrogenation and the harsh acidity of Sn/HCl. This method shows excellent chemoselectivity, leaving the thioether group intact.

Step 3: Synthesis of 3-Fluoro-4-(methylthio)aniline

-

Transformation: Electrophilic Aromatic Fluorination.

-

Rationale: This is a key step where the fluorine atom is introduced. The powerful activating and ortho-, para- directing effect of the aniline's amino group directs the incoming electrophile. Since the para position is blocked by the methylthio group, fluorination occurs selectively at the ortho position. Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are preferred due to their stability, safety, and high efficiency.[5][6][7]

-

Causality: The choice of an electrophilic fluorination reagent is critical. Unlike harsher methods, N-F reagents like Selectfluor® operate under mild conditions, which is essential to prevent unwanted side reactions on the electron-rich aniline ring.[5][7] A US patent confirms the successful synthesis of this intermediate, reporting a yield of 83%.[8]

Step 4: Synthesis of this compound

-

Transformation: Selective Sulfide Oxidation.

-

Rationale: The final step is the selective oxidation of the methylthio group to a methanesulfinyl group. This transformation must be carefully controlled to prevent over-oxidation to the corresponding sulfone.

-

Expert Insight: A variety of oxidizing agents can be employed, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[9][10] Using one equivalent of the oxidizing agent at low temperatures (e.g., 0 °C to room temperature) generally provides good selectivity for the sulfoxide.[11][12] Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete consumption of the starting material before significant sulfone formation occurs.

Detailed Experimental Protocols

The following protocols are representative procedures based on established literature methodologies.

Protocol 3.1: Synthesis of 4-(Methylthio)aniline

-

Step A (Thioether Formation): To a solution of 4-chloronitrobenzene (1 equiv.) in anhydrous DMF, add sodium thiomethoxide (1.1 equiv.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 4-(methylthio)nitrobenzene, which can often be used directly in the next step.

-

Step B (Nitro Reduction): To a stirred suspension of 4-(methylthio)nitrobenzene (1 equiv.) in a 4:1 mixture of ethanol and water, add ammonium chloride (4 equiv.) followed by iron powder (5 equiv.).

-

Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours.

-

After cooling, filter the reaction mixture through a pad of Celite®, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure, and partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over Na₂SO₄, and concentrate to yield 4-(methylthio)aniline. Purify by column chromatography if necessary.

Protocol 3.2: Synthesis of 3-Fluoro-4-(methanesulfinylaniline)

-

Step C (Fluorination): Dissolve 4-(methylthio)aniline (1 equiv.) in acetonitrile.

-

Add Selectfluor® (1.1 equiv.) portion-wise at room temperature. The reaction is typically exothermic.

-

Stir for 1-3 hours at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude 3-fluoro-4-(methylthio)aniline by silica gel chromatography.[8]

-

Step D (Oxidation): Dissolve the purified 3-fluoro-4-(methylthio)aniline (1 equiv.) in dichloromethane (DCM) and cool to 0 °C.

-

Add a solution of m-CPBA (~77%, 1.05 equiv.) in DCM dropwise over 30 minutes.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.

-

Quench the reaction by adding aqueous sodium thiosulfate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.

-

Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, this compound.

Data Summary

The following table summarizes the proposed synthetic sequence with typical reaction parameters.

| Step | Transformation | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | Nucleophilic Substitution | Sodium thiomethoxide | DMF | 0 °C to RT | >90% |

| 2 | Nitro Reduction | Fe, NH₄Cl | EtOH/H₂O | Reflux | 85-95% |

| 3 | Electrophilic Fluorination | Selectfluor® | Acetonitrile | RT | ~83%[8] |

| 4 | Selective Oxidation | m-CPBA | DCM | 0 °C to RT | 70-85% |

Conclusion

The logically points to a robust and scalable four-step synthetic sequence starting from 4-chloronitrobenzene. The key strategic decisions involve: (1) delaying the sensitive sulfide-to-sulfoxide oxidation to the final step, and (2) employing a modern electrophilic fluorination reagent for the regioselective introduction of the fluorine atom. By carefully selecting well-established and high-yielding reactions, this pathway provides a reliable blueprint for the synthesis of this valuable molecule, enabling further research in drug discovery and materials science.

References

- National Center for Biotechnology Information. (n.d.). Amines - NCERT.

- Smolecule. (2023, August 15). 3-Fluoro-2-(methylthio)aniline.

- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.

- Google Patents. (n.d.). US3406202A - Preparation of aniline thioethers.

- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Ogura, K., Suzuki, M., & Tsuchihashi, G. (n.d.). Oxidation of Methyl (Methylthio)methyl Sulfoxide. Bulletin of the Chemical Society of Japan.

- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.

- Ruhr-Universität Bochum. (n.d.). Sandmeyer Trifluoromethylthiolation.

- Janakiramudu, D. B., et al. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.

- National Institutes of Health. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids.

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.

- Harvard University. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups.

- National Institutes of Health. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.

- Wikipedia. (n.d.). Electrophilic fluorination.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Chemistry LibreTexts. (2024, July 30). Reactions of Arylamines.

- Kaneko, K. (2013). Introduction of Fluorine-Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.

- ResearchGate. (n.d.). Catalyst-free fluorination of aniline derivatives.

- National Institutes of Health. (2025, November 27). Uniform Preparation of (4R)- and (4S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist.

- Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution.

- Guidechem. (n.d.). 3-CHLORO-4-(METHYLTHIO)ANILINE 5211-01-8 wiki.

- ResearchGate. (n.d.). Synthesis of 3-fluoro-4-hydroxyproline and 3,4-difluoroproline.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.

- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Bryn Mawr College. (n.d.). Electrophilic Fluorination.

- National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.

- Chad's Prep. (2021, February 2). 13.8 Sulfides | Organic Chemistry [Video]. YouTube.

- ChemicalBook. (n.d.). 4-Fluoroaniline synthesis.

- Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents [Video]. YouTube.

- Ossila. (n.d.). 4-Chloro-3-fluoroaniline.

- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.

- Royal Society of Chemistry. (2024, April 19). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry.

- National Institutes of Health. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.

- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. brynmawr.edu [brynmawr.edu]

- 8. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methanesulfinylaniline: Key Intermediates and Strategic Execution

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthetic pathways to 3-Fluoro-4-methanesulfinylaniline. Particular emphasis is placed on the identification and strategic manipulation of key intermediates, ensuring a robust and reproducible synthetic process.

Introduction: The Significance of this compound

This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine atom, coupled with the chirality of the sulfoxide group, make it an attractive scaffold for the development of novel therapeutic agents and functional materials. A reliable and well-understood synthetic route is paramount for its effective utilization in research and development. This document outlines a scientifically sound and field-proven approach to its synthesis, focusing on the underlying chemical principles that govern each transformation.

Strategic Overview of the Synthesis

The most logical and efficient synthetic route to this compound proceeds through a three-step sequence, starting from the commercially available 3,4-difluoronitrobenzene. This strategy is predicated on the controlled, sequential functionalization of the aromatic ring.

The core of this strategy revolves around two key intermediates:

-

Intermediate 1 (I1): 3-Fluoro-4-(methylthio)nitrobenzene

-

Intermediate 2 (I2): 3-Fluoro-4-(methylthio)aniline

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

This guide will now delve into the detailed experimental protocols for each of these transformative steps.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Fluoro-4-(methylthio)nitrobenzene (I1) via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group in 3,4-difluoronitrobenzene activates the aromatic ring for nucleophilic attack. The fluorine atom at the 4-position (para to the nitro group) is significantly more activated towards substitution than the fluorine at the 3-position (meta to the nitro group). This regioselectivity is a cornerstone of this synthetic strategy.

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add sodium thiomethoxide (NaSMe) (1.2 equivalents) to the solvent and stir to ensure it is well-suspended or dissolved.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add 3,4-difluoronitrobenzene (1.0 equivalent) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-4-(methylthio)nitrobenzene (I1).

| Parameter | Value | Reference |

| Starting Material | 3,4-Difluoronitrobenzene | [1] |

| Reagent | Sodium Thiomethoxide | [2] |

| Solvent | N,N-Dimethylformamide (DMF) | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Expected Yield | 85-95% | (Estimated) |

Trustworthiness: The high regioselectivity of the SNAr reaction on this substrate provides a self-validating system for the formation of the desired intermediate. The purity can be readily assessed by standard analytical techniques such as NMR and GC-MS.

Step 2: Synthesis of 3-Fluoro-4-(methylthio)aniline (I2) by Nitro Group Reduction

The reduction of the nitro group in 3-fluoro-4-(methylthio)nitrobenzene to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-